molecular formula C18H34BNO4 B6603965 tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate CAS No. 2304833-67-6

tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate

Cat. No.: B6603965
CAS No.: 2304833-67-6
M. Wt: 339.3 g/mol
InChI Key: GYDWZBSJPZSXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a boronic ester group and a piperidine ring. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate typically involves the following steps:

  • Boronic Acid Formation: : The starting material, a suitable boronic acid, is prepared through the reaction of a Grignard reagent with a boronic ester.

  • Piperidine Derivative Synthesis: : The piperidine ring is synthesized through a series of reactions involving the appropriate amine and carboxylic acid derivatives.

  • Coupling Reaction: : The boronic acid and piperidine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

  • Protection and Deprotection: : The resulting compound is protected using a tert-butyl group to prevent unwanted side reactions, and the protecting group is removed after the synthesis is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Alcohols, ketones, and carboxylic acids.

  • Reduction: : Amines and amides.

  • Substitution: : Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : Investigated for its potential therapeutic properties in drug discovery.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

  • Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

These compounds share the boronic ester group but differ in their substituents and core structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h14H,8-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWZBSJPZSXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.